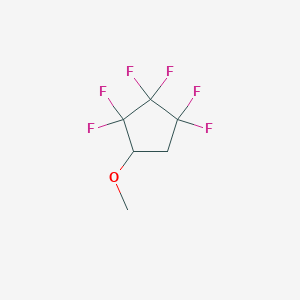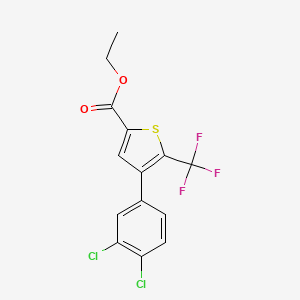![molecular formula C15H13ClF3NO3 B6311361 tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate CAS No. 2088945-48-4](/img/structure/B6311361.png)
tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate (hereafter referred to as tert-BCTP) is a synthetic compound that is widely used in scientific research. It has been used in a variety of laboratory experiments, including in biochemical and physiological studies, as well as in drug synthesis.
Applications De Recherche Scientifique
Tert-BCTP has been used in a variety of laboratory experiments, including in biochemical and physiological studies. It has also been used in drug synthesis. For example, tert-BCTP has been used in the synthesis of the anti-cancer drug, sunitinib. In addition, tert-BCTP has been used in the synthesis of other drugs, such as the antifungal drug, voriconazole.
Mécanisme D'action
The exact mechanism of action of tert-BCTP is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in the synthesis of proteins, such as the proteasome. This inhibition can lead to the accumulation of proteins in cells, which can have a variety of effects, including the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Tert-BCTP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as the proteasome. In addition, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-BCTP in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It also has a wide range of applications, including in biochemical and physiological studies, as well as in drug synthesis. However, there are some limitations to using tert-BCTP in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of tert-BCTP in scientific research. For example, it could be used to study the effects of proteasome inhibition on various diseases, such as cancer and neurodegenerative diseases. In addition, it could be used to study the effects of proteasome inhibition on the immune system. It could also be used to develop new drugs, as it has already been used in the synthesis of several drugs. Furthermore, it could be used to study the effects of proteasome inhibition on other biological processes, such as inflammation, cell growth, and apoptosis.
Méthodes De Synthèse
Tert-BCTP can be synthesized from a variety of starting materials, including 4-chloro-3-trifluoromethylphenylacetic acid and tert-butyl 2-cyano-3-oxopropanoate. The reaction between the two starting materials is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction yields tert-BCTP as the main product, with a yield of up to 95%.
Propriétés
IUPAC Name |
tert-butyl 3-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3/c1-14(2,3)23-13(22)9(7-20)12(21)8-4-5-11(16)10(6-8)15(17,18)19/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLSYUWUFSAHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)




![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)

![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)

